4-(3-Benzyloxyphenyl)-pyrrolidin-2-one
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Overview
Description
These compounds are widely encountered in natural products and synthetic compounds due to their potent biological activities and diverse functional properties . The presence of the benzyloxy group attached to the phenyl ring adds to its unique chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(benzyloxy)phenyl]pyrrolidin-2-one can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates . Another method includes the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired application and the available resources.
Chemical Reactions Analysis
Types of Reactions
4-[3-(benzyloxy)phenyl]pyrrolidin-2-one undergoes various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
4-[3-(benzyloxy)phenyl]pyrrolidin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[3-(benzyloxy)phenyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which can lead to various biological responses . The stereochemistry of the molecule plays a crucial role in its activity, as different stereoisomers can exhibit different binding modes and biological profiles .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A simpler analog without the benzyloxy group, commonly used in drug discovery.
Pyrrolidine-2,5-dione: Another related compound with additional functional groups, known for its biological activities.
Pyrrolizines: Compounds with a fused pyrrole and pyrrolidine ring, exhibiting unique biological properties.
Uniqueness
4-[3-(benzyloxy)phenyl]pyrrolidin-2-one is unique due to the presence of the benzyloxy group, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .
Properties
Molecular Formula |
C17H17NO2 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
4-(3-phenylmethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C17H17NO2/c19-17-10-15(11-18-17)14-7-4-8-16(9-14)20-12-13-5-2-1-3-6-13/h1-9,15H,10-12H2,(H,18,19) |
InChI Key |
AXTLRNOQVIDROJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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